6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 914637-02-8
VCID: VC2308725
InChI: InChI=1S/C9H12N2O/c12-7-8-6-10-9-4-2-1-3-5-11(8)9/h6-7H,1-5H2
SMILES: C1CCC2=NC=C(N2CC1)C=O
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde

CAS No.: 914637-02-8

Cat. No.: VC2308725

Molecular Formula: C9H12N2O

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde - 914637-02-8

Specification

CAS No. 914637-02-8
Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
IUPAC Name 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde
Standard InChI InChI=1S/C9H12N2O/c12-7-8-6-10-9-4-2-1-3-5-11(8)9/h6-7H,1-5H2
Standard InChI Key OSYKOLZHMZYEHJ-UHFFFAOYSA-N
SMILES C1CCC2=NC=C(N2CC1)C=O
Canonical SMILES C1CCC2=NC=C(N2CC1)C=O

Introduction

Chemical Identity and Structural Characteristics

Basic Molecular Parameters

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde is identified by the following chemical parameters:

Table 1: Chemical Identity Parameters

ParameterValue
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
CAS Registry Number914637-02-8
PubChem CID26967189

The compound was documented in chemical databases including PubChem, with records created on May 28, 2009, and last modified on April 5, 2025 .

Structural Architecture

The chemical structure of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde features:

  • A bicyclic heterocyclic system consisting of:

    • A five-membered imidazole ring

    • A seven-membered azepine ring

    • Fusion between these rings at the 1,2-a positions

  • Saturation pattern:

    • Four saturated carbon atoms at positions 6, 7, 8, and 9 in the azepine ring

    • Retention of aromaticity in the imidazole portion

    • The nitrogen at position 5 serves as the bridgehead between the two rings

  • Functional group:

    • A carbaldehyde (CHO) group at position 3 of the imidazole ring, providing a reactive site for chemical modifications

Nomenclature

The compound is registered in chemical databases under several synonyms :

  • 5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carbaldehyde

  • 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxaldehyde

  • 6,7,8,9-Tetrahydro-5H-imidazo-[1,2-a]azepine-3-carbaldehyde

Chemical Properties

Structural Features and Implications

The structural arrangement of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde contributes significantly to its chemical behavior. The compound presents an interesting combination of structural elements:

  • The partially saturated azepine ring likely adopts non-planar conformations, introducing three-dimensional character to the molecule. This conformational flexibility may be important for potential interactions with biological targets.

  • The imidazole portion maintains planarity due to its aromatic character, providing a rigid segment within the molecule that can participate in π-stacking interactions.

  • The nitrogen atoms in the heterocyclic system can serve as hydrogen bond acceptors, potentially enabling interactions with hydrogen bond donors in biological systems or chemical reactions.

  • The bridgehead nitrogen at position 5 links both rings and likely influences the electronic distribution throughout the molecule.

Functional Group Reactivity

The carbaldehyde group at position 3 represents a key reactive center in the molecule. This functional group enables various chemical transformations, making the compound valuable as a synthetic intermediate. Table 2 outlines potential reaction pathways associated with the carbaldehyde functionality:

Table 2: Potential Reactivity Patterns of the Carbaldehyde Group

Reaction TypeExpected ProductsPotential Applications
ReductionPrimary alcoholsSynthesis of hydroxymethyl derivatives
OxidationCarboxylic acidsPreparation of carboxylic acid derivatives
Nucleophilic AdditionHemiaminals, hemiacetalsFormation of various functional derivatives
Wittig ReactionAlkenesIntroduction of carbon-carbon double bonds
Reductive AminationAminesSynthesis of aminomethyl derivatives
Aldol Condensationβ-hydroxy aldehydes, α,β-unsaturated aldehydesCreation of extended conjugated systems
Schiff Base FormationIminesDevelopment of nitrogen-containing derivatives

Applications in Chemical Research

Synthetic Utility

The structure of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde makes it valuable in synthetic organic chemistry for several reasons:

  • As a building block for constructing more complex heterocyclic compounds with potential biological activity.

  • As an intermediate in the synthesis of compounds with diverse functional groups, leveraging the reactivity of the carbaldehyde moiety.

  • For the development of chemical libraries through systematic modification of the carbaldehyde group, enabling structure-activity relationship studies.

  • As a scaffold for introducing structural diversity through functionalization at different positions of the molecule.

Structure-Based Applications

The unique structural features of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde may be relevant for various research applications:

  • The bicyclic scaffold provides a defined three-dimensional framework that could serve as a template for the design of compounds with specific spatial arrangements.

  • The nitrogen atoms in the imidazole ring may function as coordination sites for metal ions, potentially enabling applications in coordination chemistry.

  • The partially saturated azepine ring introduces conformational flexibility that may be exploited in the design of compounds with specific binding properties.

Relationship to Similar Compounds

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde belongs to the broader class of imidazo-fused azepine derivatives. Related compounds in this family have demonstrated interesting chemical and potentially biological properties.

While specific information on the biological activities of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde is limited in the available literature, structural analogues in the imidazo[1,2-a]azepine class have shown potential applications in various research contexts.

Table 3: Comparison of Structural Features in Related Compounds

CompoundStructural DifferencePotential Significance
6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepineLacks the carbaldehyde group at position 3Serves as the parent structure; different reactivity profile
Imidazo[1,2-a]azepine derivatives with different substituentsVarious functional groups at different positionsDiverse chemical and potential biological properties
Fully unsaturated imidazo[1,2-a]azepine derivativesNo saturation in the azepine ringDifferent conformational properties and potential applications

Chemical Synthesis Considerations

The synthesis of 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde would likely involve key steps such as:

  • Formation of the imidazo[1,2-a]azepine core structure through cyclization reactions.

  • Introduction of the carbaldehyde group at position 3, potentially through formylation reactions or oxidation of appropriate precursors.

  • Control of the saturation pattern in the azepine ring, possibly through selective reduction procedures.

The development of efficient synthetic routes to this compound would be valuable for expanding its availability for research purposes and enabling the preparation of structural analogues for comparative studies.

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